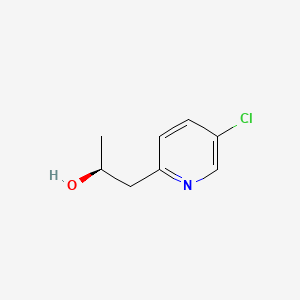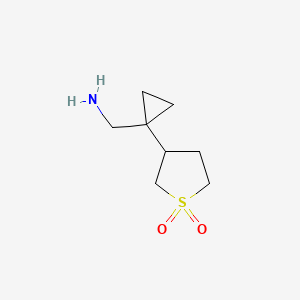
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of thiophenes. Common oxidizing agents used in this process include organic peracids such as peracetic acid, perbenzoic acid, and m-chloroperbenzoic acid . The oxidation is usually carried out under neutral conditions, and the workup procedure is relatively simple, often involving the conversion of the oxidizing agent into a benign byproduct like acetone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of thiophene oxidation can be scaled up for industrial applications. The use of efficient oxidizing agents and optimized reaction conditions can facilitate the large-scale production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Organic peracids (e.g., peracetic acid, m-chloroperbenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, sulfone compounds, and sulfide derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets and pathways. Thiophene derivatives can act as Michael acceptors, dienophiles, and dipolarophiles, participating in various cycloaddition reactions . These interactions can lead to the formation of complex molecular structures with specific biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxytetrahydrothiophene 1,1-dioxide: Another thiophene derivative with similar chemical properties.
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride: A closely related compound with a hydrochloride salt form.
Uniqueness
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties
Eigenschaften
Molekularformel |
C8H15NO2S |
|---|---|
Molekulargewicht |
189.28 g/mol |
IUPAC-Name |
[1-(1,1-dioxothiolan-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H15NO2S/c9-6-8(2-3-8)7-1-4-12(10,11)5-7/h7H,1-6,9H2 |
InChI-Schlüssel |
XTOUWJLQFLXAKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1C2(CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


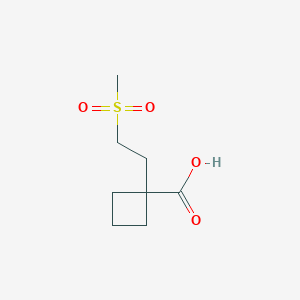
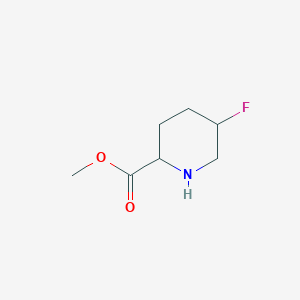
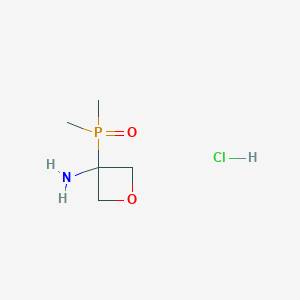

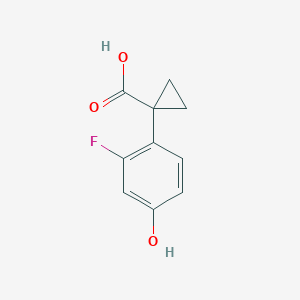
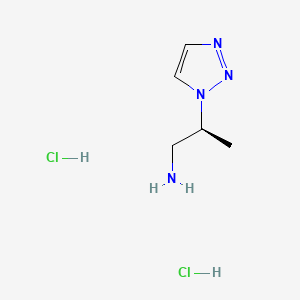
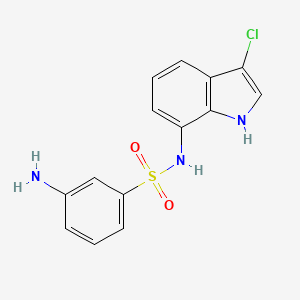

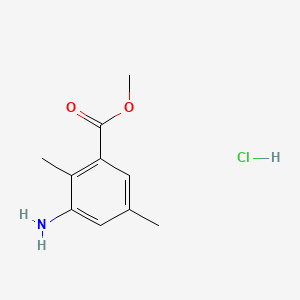
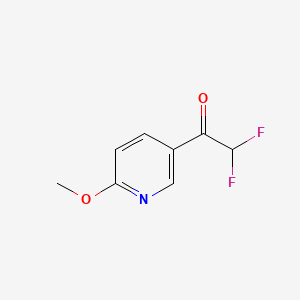
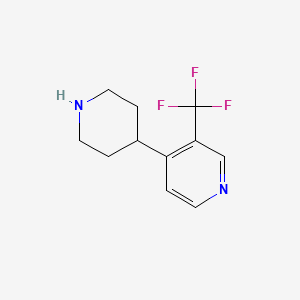
![3-(2-bromoethyl)Benzo[b]thiophene](/img/structure/B13590548.png)
